molecular formula C11H14N4O B1416904 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1036572-10-7

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No. B1416904
CAS RN: 1036572-10-7
M. Wt: 218.26 g/mol
InChI Key: SSBOSRNJRZXAPR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine” are not well-documented .

Scientific Research Applications

Synthesis and Characterization

A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, were synthesized and characterized. These compounds were formed by cyclization of certain hydrazides with CS2 and H2SO4. Their structures were elucidated using IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).

Anticancer Applications

A study synthesized a series of compounds including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine and evaluated their in vitro anticancer activity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity against most cell lines (Abdo & Kamel, 2015).

Antimicrobial and Anticancer Agents

Another research synthesized oxadiazole analogues, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and tested them for antiproliferative and antimicrobial activities. Some compounds showed significant anticancer activity, with higher selectivity towards certain cancer cell lines (Ahsan & Shastri, 2015).

Hypertensive Activity

A study synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and expected them to have better hypertensive activity (Kumar & Mashelker, 2007).

Antimicrobial Activities

Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide, including 2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, revealed that most of the synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

Mechanism of Action

The mechanism of action of “2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine” is not clear from the available information .

Safety and Hazards

The safety and hazards associated with “2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine” are not well-documented .

Future Directions

The future directions for “2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine” are not clear from the available information .

properties

IUPAC Name

2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)9(12)11-14-10(15-16-11)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBOSRNJRZXAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171848
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

CAS RN

1036572-10-7
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036572-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylethyl)-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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